
5-Bromo-3-(morpholinosulfonyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-Bromo-3-(morpholinosulfonyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a morpholinosulfonyl group at the 3rd position, and an amine group at the 2nd position of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(morpholinosulfonyl)pyridin-2-amine typically involves the following steps:
Bromination: The starting material, 2-aminopyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation with morpholine and a sulfonylating agent such as chlorosulfonic acid or sulfonyl chloride to introduce the morpholinosulfonyl group at the 3rd position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
5-Bromo-3-(morpholinosulfonyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in the presence of a base like potassium carbonate (K2CO3).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as 1,4-dioxane.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives.
Coupling Reactions: Products include biaryl or styrene derivatives.
Reduction Reactions: Products include sulfide or thiol derivatives.
科学的研究の応用
5-Bromo-3-(morpholinosulfonyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is employed in the development of advanced materials, including liquid crystals and organic semiconductors.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
作用機序
The mechanism of action of 5-Bromo-3-(morpholinosulfonyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholinosulfonyl group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
- 5-Bromo-2-morpholinopyridin-3-amine
Uniqueness
5-Bromo-3-(morpholinosulfonyl)pyridin-2-amine is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable intermediate in drug discovery and material science.
特性
分子式 |
C9H12BrN3O3S |
|---|---|
分子量 |
322.18 g/mol |
IUPAC名 |
5-bromo-3-morpholin-4-ylsulfonylpyridin-2-amine |
InChI |
InChI=1S/C9H12BrN3O3S/c10-7-5-8(9(11)12-6-7)17(14,15)13-1-3-16-4-2-13/h5-6H,1-4H2,(H2,11,12) |
InChIキー |
NORQOVGKKMNXFO-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1S(=O)(=O)C2=C(N=CC(=C2)Br)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

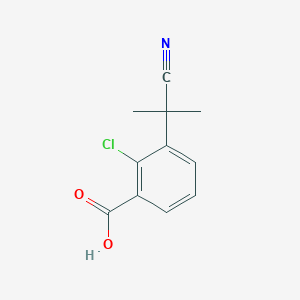
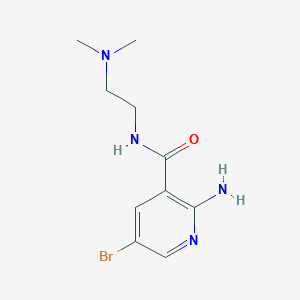
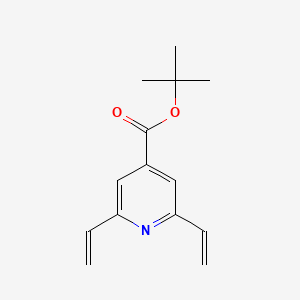

![(RS)-(5-methyl-1-phenyl-4,5-dihydro-1H-[1,2,4]triazol-3-yl)-methanol](/img/structure/B8496490.png)

![7-Fluoro-4-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[3,4-b]indole](/img/structure/B8496497.png)
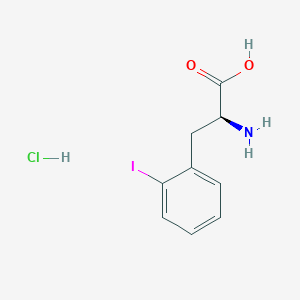
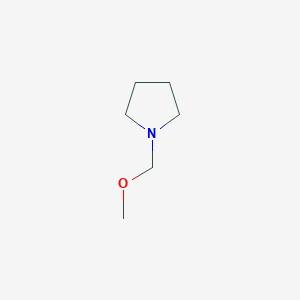

![(2S,4S)-2-(tert-Butoxycarbonylamino)-4-[3-(3-methoxypropoxy)-4-methoxybenzyl]-5-methyl-1-hexanol](/img/structure/B8496542.png)

![5-chloro-1H-pyrrolo[2,3-f]quinoline](/img/structure/B8496548.png)
![Benzo[b]thiophene-2-carboxamide,3-amino-4-ethoxy-7-[(methylsulfonyl)amino]-](/img/structure/B8496556.png)
